4-(4-Nitrophenoxy)tetrahydro-2h-thiopyran

Descripción general

Descripción

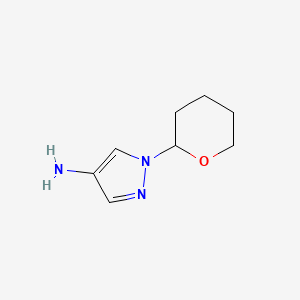

4-(4-Nitrophenoxy)tetrahydro-2h-thiopyran, commonly known as NPT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. NPT is a sulfur-containing compound that belongs to the class of thiopyran derivatives. It is synthesized through a multistep process that involves the reaction of various reagents to produce a highly pure form of NPT.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

4-(4-Nitrophenoxy)tetrahydro-2h-thiopyran: is utilized in pharmaceutical research as a precursor for synthesizing various compounds. Its nitro group can be selectively reduced to an amine, which can then be used to create a diverse range of pharmaceutical agents, including analgesics, antipyretics, and anti-inflammatory drugs. The thiopyran ring is a key structural component in many drug molecules, imparting them with the desired pharmacokinetic properties .

Material Science

In material science, this compound serves as a building block for creating novel polymers with specific characteristics. The presence of both ether and thioether functionalities allows for cross-linking, which can lead to the development of materials with unique thermal and chemical resistance properties. This is particularly valuable in the creation of high-performance materials for aerospace and automotive industries .

Agrochemical Synthesis

The compound’s structural framework is beneficial in the synthesis of agrochemicals. Its ability to act as a ligand for metal-catalyzed reactions makes it a candidate for developing new pesticides and herbicides. Researchers are exploring its use in creating environmentally friendly and highly selective agrochemicals that target specific pests without affecting other organisms .

Dye and Pigment Industry

4-(4-Nitrophenoxy)tetrahydro-2h-thiopyran: can be used in the dye and pigment industry due to its nitro group, which is a chromophore. It can undergo various chemical reactions to produce dyes with a wide range of colors and properties. These dyes can be used in textiles, inks, and coatings, providing high stability and brightness .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in chromatography and mass spectrometry. Its unique molecular structure allows for easy identification and quantification when analyzing complex mixtures. This is essential for quality control and assurance in various industries .

Environmental Science

The compound’s potential for biodegradation and its interactions with environmental pollutants are of interest in environmental science. Studies are being conducted to understand its behavior in different ecosystems and its role in bioremediation processes. It could be used to degrade or transform harmful chemicals, reducing their impact on the environment .

Propiedades

IUPAC Name |

4-(4-nitrophenoxy)thiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-12(14)9-1-3-10(4-2-9)15-11-5-7-16-8-6-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRKFZWRGDJVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrophenoxy)tetrahydro-2h-thiopyran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)

![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)

![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)